

# Resigratinib: A new frontier in overcoming resistance to FGFR-targeted cancer therapy

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A comprehensive in vivo efficacy comparison in drug-resistant tumor models

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Resigratinib**'s (KIN-3248) in vivo performance against other fibroblast growth factor receptor (FGFR) inhibitors in challenging drug-resistant tumor models. The experimental data and detailed protocols presented herein validate its potential as a next-generation therapy to overcome acquired resistance to current treatments.

**Resigratinib** is an orally bioavailable, potent, and irreversible pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1] Its unique covalent binding mechanism to a conserved cysteine residue (Cys492) in the FGFR kinase domain allows it to effectively inhibit both wild-type FGFR and a wide range of clinically relevant drug-resistant mutations.[1] This guide delves into the preclinical in vivo evidence demonstrating **Resigratinib**'s superior efficacy in tumor models harboring these resistance mutations, offering a promising new strategy for patients who have developed resistance to existing FGFR-targeted therapies.

## Comparative In Vivo Efficacy of Resignatinib

**Resigratinib** has demonstrated significant tumor growth inhibition in various drug-resistant xenograft models. The following tables summarize its efficacy as a monotherapy and in combination with other targeted agents, compared to other FGFR inhibitors.

Table 1: Monotherapy Efficacy of **Resigratinib** in FGFR-Mutant Xenograft Models



Drug	Dose and Schedule	Cancer Model	Key FGFR Alteration	Tumor Growth Inhibition (TGI) / Regression	Reference
Resigratinib (KIN-3248)	2 mg/kg, PO, QD	Gastric Cancer (SNU-16)	FGFR2 Amplification	69% TGI	[2]
Resigratinib (KIN-3248)	5 mg/kg, PO, QD	Gastric Cancer (SNU-16)	FGFR2 Amplification	81% TGI	[2]
Resigratinib (KIN-3248)	15 mg/kg, PO, QD	Gastric Cancer (SNU-16)	FGFR2 Amplification	93% TGI	[2]
Resigratinib (KIN-3248)	15 mg/kg, PO, QD	Cholangiocar cinoma (CCLP-1 PDX)	FGFR2- PHGDH fusion, N550K mutation	Tumor regression of 68% to 116%	[3]
Resigratinib (KIN-3248)	15 mg/kg, PO, QD	Cholangiocar cinoma (CCLP-1 PDX)	FGFR2- PHGDH fusion, M539L mutation	Tumor regression of 68% to 116%	[3]
Resigratinib (KIN-3248)	15 mg/kg, PO, QD	Cholangiocar cinoma (CCLP-1 PDX)	FGFR2- PHGDH fusion, V565F mutation	Superior activity compared to approved FGFR inhibitors	[3]



Infigratinib	15 mg/kg, PO, QD	Cholangiocar cinoma (various models)	FGFR2 fusions	ORR: 18.5% (in FGFR2 fusion patients)	[4]
Futibatinib	20 mg, PO, QD	Cholangiocar cinoma (various models)	FGFR2 fusions/rearra ngements	ORR: 42%	[5]

Table 2: Combination Therapy Efficacy with Resigratinib in Drug-Resistant Models

Combinatio n Therapy	Dose and Schedule	Cancer Model	Key FGFR Alteration	Outcome	Reference
Resigratinib + Trametinib (MEK inhibitor)	R: 5 or 15 mg/kg, PO, QD; T: 0.1 mg/kg, PO, QD	Cholangiocar cinoma (ICC- 21 CDX)	FGFR2 fusion	Potentiated efficacy, significant tumor volume reduction (P < 0.0001)	[6][7]
Resigratinib + EGFR inhibitor	Not specified	Cholangiocar cinoma Models	FGFR2 fusion	Potentiated efficacy in models with FGFR2 kinase domain mutations	[1][7][8]

## **Experimental Protocols**

In Vivo Xenograft Studies

Detailed methodologies for the key in vivo experiments cited are provided below to enable reproducibility and further investigation.



- 1. Cell-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Model Establishment:
- Cell Lines and Culture: Human cancer cell lines (e.g., SNU-16 for gastric cancer, ICC-21 for cholangiocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For resistant models, cell lines can be engineered to express specific FGFR2 fusions and secondary resistance mutations.[3]
- Animal Models: Immunocompromised mice (e.g., NSG or nude mice) are used for tumor implantation.
- Tumor Implantation:
  - CDX: A suspension of 5 x 10<sup>6</sup> cancer cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
  - PDX: Fresh tumor tissue from patients is surgically implanted subcutaneously into the mice.[10]
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (L x W^2)/2 is typically used, where L is the longest diameter and W is the shortest diameter.
- 2. Drug Formulation and Administration:
- **Resigratinib** Formulation: For oral administration, **Resigratinib** can be formulated as a homogeneous suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution containing DMSO, PEG300, Tween-80, and saline.[2]
- Administration: Resigratinib is administered orally via gavage once daily (QD) at the specified doses (e.g., 2, 5, or 15 mg/kg).[2]
- Treatment Schedule: Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[9] The duration of treatment can range from 21 to 38 days.[2]
- 3. Efficacy Evaluation:

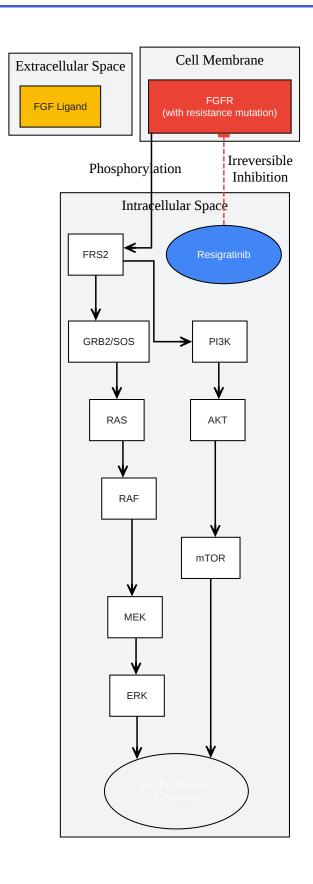


- Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Tumor regression is also a key endpoint.
- Pharmacodynamic Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, including Western blotting to assess the inhibition of FGFR signaling pathways (e.g., phosphorylation of FRS2 and ERK).
- Statistical Analysis: Statistical significance of the differences in tumor growth between treatment groups is determined using appropriate statistical tests, such as a two-way ANOVA with multiple comparisons.[6][7]

## **Signaling Pathways and Mechanism of Action**

**Resigratinib**'s efficacy in drug-resistant tumors stems from its ability to irreversibly inhibit the constitutively active FGFR signaling pathway, which drives tumor cell proliferation and survival. The diagram below illustrates the key components of this pathway and how **Resigratinib** exerts its effect.





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Caption: **Resigratinib** irreversibly inhibits mutated FGFR, blocking downstream signaling pathways.

The following diagram illustrates the experimental workflow for evaluating the in vivo efficacy of **Resigratinib**.

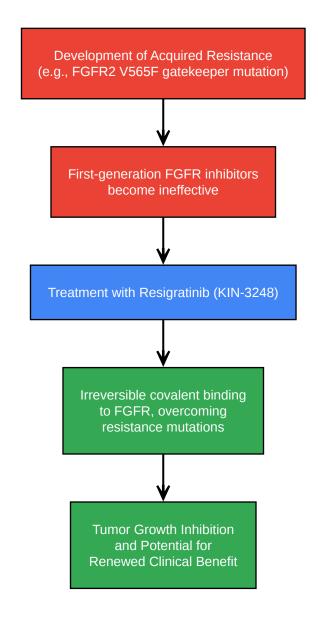


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Caption: Workflow for in vivo efficacy studies of **Resigratinib** in drug-resistant models.

This logical diagram illustrates how **Resigratinib** addresses the challenge of acquired resistance to other FGFR inhibitors.





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Caption: **Resigratinib**'s role in overcoming acquired resistance to FGFR inhibitors.

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